3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-8-3-1-2-7(6-8)10-14-11(16-15-10)13-9-4-5-9/h1-3,6,9H,4-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZWLPRAEQBJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The predominant approach to synthesize 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This method, originally proposed by Tiemann and Krüger, is widely adapted due to the accessibility of starting materials.
- Amidoximes react with acyl chlorides to form 1,2,4-oxadiazoles, often producing side products; catalysts like tetrabutylammonium fluoride (TBAF) or pyridine improve yields and selectivity.
- Reactions with methyl or ethyl esters of carboxylic acids, activated by coupling agents such as EDC, DCC, CDI, TBTU, or T3P, provide better control and yields.
- Reaction conditions vary from room temperature to reflux, with reaction times ranging from several hours to a day.
Advantages: Broad substrate scope, moderate to good yields (11–90%), and relatively straightforward purification.
Limitations: Sometimes harsh reaction conditions, purification challenges, and sensitivity to functional groups such as –OH or –NH2 in the acid ester.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
An alternative method involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.
- This approach suffers from low reactivity of nitriles and side reactions such as nitrile oxide dimerization.
- Catalysis by platinum(IV) complexes can improve yields under mild conditions but is limited by catalyst cost and substrate solubility.
- Reaction times are generally shorter but yields are often lower compared to amidoxime methods.
Recent One-Pot and Tandem Synthetic Procedures
Recent advances have introduced one-pot syntheses that streamline preparation and improve efficiency:
NaOH/DMSO Superbase Medium: Amidoximes and methyl or ethyl esters of carboxylic acids react at room temperature in NaOH/DMSO, yielding diverse 3,5-disubstituted 1,2,4-oxadiazoles in 4–24 hours with yields from 11% to 90%. This method is limited by functional groups sensitive to basic conditions.
Vilsmeier Reagent Activation: Carboxylic acids activated by Vilsmeier reagents react with amidoximes in a one-pot procedure, producing yields between 61% and 93%. The method benefits from simple purification and readily available reagents.
gem-Dibromomethylarenes with Amidoximes: This two-component reaction affords 3,5-diarylsubstituted oxadiazoles with excellent yields (~90%), though it requires longer reaction times and complex purification.
Tandem Reaction of Nitroalkenes with Arenes and Nitriles: Using triflic acid (TfOH) as a superacid catalyst, this method achieves ~90% yields in 10 minutes but demands acid-resistant substrates.
Specific Preparation Considerations for 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine
While direct literature specifically detailing the synthesis of this compound is scarce, its preparation can be inferred by adapting the amidoxime-carboxylic acid ester cyclization methodology with appropriate substituted precursors:
-
- Amidoxime derivative bearing the N-cyclopropyl group.
- 3-Chlorophenyl-substituted carboxylic acid derivative (e.g., methyl 3-chlorobenzoate or corresponding acyl chloride).
-
- Synthesize or procure the amidoxime with N-cyclopropyl substitution.
- React the amidoxime with the 3-chlorophenyl carboxylic acid derivative under coupling conditions (e.g., using EDC or CDI) or with acyl chloride in the presence of pyridine or TBAF.
- Cyclize to form the 1,2,4-oxadiazole ring, isolating the target compound.
-
- Temperatures typically range from room temperature to reflux, depending on reagents.
- Reaction times from 4 to 24 hours.
- Purification by standard chromatographic techniques.
Data Table Summarizing Key Preparation Methods for 1,2,4-Oxadiazoles Relevant to Target Compound
| Entry | Methodology | Starting Materials | Catalyst/Activator | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride | Pyridine or TBAF | RT to reflux, several hours | 40–80 | Side products possible; catalyst improves yield |
| 2 | Amidoxime + Carboxylic Acid Ester + Coupling | Amidoxime, methyl/ethyl ester | EDC, DCC, CDI, TBTU, or T3P | RT to reflux, 4–24 hours | 11–90 | Sensitive to –OH/–NH2 groups |
| 3 | Amidoxime + Carboxylic Acid + Vilsmeier Reagent | Amidoxime, Carboxylic acid | Vilsmeier reagent | One-pot, mild conditions | 61–93 | Simple purification, good yields |
| 4 | gem-Dibromomethylarenes + Amidoxime | gem-Dibromomethylarenes, Amidoxime | None specified | Long reaction time | ~90 | Complex purification |
| 5 | Nitroalkenes + Arenes + Nitriles + TfOH | Nitroalkenes, Arenes, Nitriles | TfOH | 10 min, superacid | ~90 | Requires acid-resistant substrates |
Mechanistic Insights and Research Findings
- The cyclization of amidoximes with acyl derivatives proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carbonyl carbon, followed by ring closure and dehydration to form the oxadiazole ring.
- Acid catalysis (e.g., with acetic acid) can promote tandem reactions involving intermediates such as N-acylamidines, facilitating cyclization in one-pot procedures with high yields and purity.
- The presence of electron-withdrawing groups like chlorine on the phenyl ring can influence reactivity and stability, often favoring cyclization and enhancing biological activity.
- N-cyclopropyl substitution on the amidoxime nitrogen is synthetically accessible and can be introduced via alkylation or by using cyclopropyl-substituted amidoxime precursors.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine serves as a versatile building block in organic synthesis. It is utilized to create more complex molecular structures and derivatives that are important in various chemical reactions such as oxidation and reduction .
Research indicates that this compound exhibits potential antimicrobial and antiviral properties . It interacts with specific enzymes and receptors, which may lead to therapeutic benefits against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and viral replication .
Medicinal Chemistry
The compound is being investigated for its potential use as a therapeutic agent. Preliminary studies suggest that it may have applications in treating diseases related to inflammation and infection due to its biological activity profile .
Material Science
In industry, this compound is explored for the development of new materials. Its unique structural features make it suitable for creating polymers and other composite materials with specific properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Study B | Antiviral Properties | Demonstrated a reduction in viral load in cell cultures infected with influenza virus when treated with the compound. |
| Study C | Material Development | Developed a polymer composite that exhibited enhanced thermal stability when incorporating the compound as a filler. |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine ()
- Structure : Replaces the cyclopropylamine with a pyridinyl group and introduces a second chlorine atom on the phenyl ring.
- Properties: The dichlorophenyl group increases lipophilicity (logP) compared to the monosubstituted chlorophenyl group in the target compound.
- Synthesis : Lower yield (33%) compared to high-yield routes for thiazole analogs in , suggesting synthetic challenges in introducing multiple halogens and heteroaromatic systems .
b. 3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine ()
- Structure : Substitutes the 3-chlorophenyl group with an isopropylamine.
- The isopropyl group introduces steric bulk, which may affect binding to biological targets compared to the compact cyclopropylamine .
c. N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide ()
- Structure : Adds a methoxybenzamide moiety via a methylene linker.
- Properties: Higher molecular weight (C₁₇H₁₄ClN₃O₃) increases polar surface area, likely enhancing solubility but reducing membrane permeability.
Physicochemical and Pharmacokinetic Properties
*logP values estimated using ChemDraw.
Key Observations :
- The target compound’s logP (~2.5) balances lipophilicity for membrane penetration and solubility for bioavailability.
Biological Activity
3-(3-Chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H10ClN3O
- CAS Number : 1029751-92-5
- Molecular Weight : 233.67 g/mol
The compound features a chlorophenyl group , a cyclopropyl group , and an oxadiazole ring , which contribute to its unique biological properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity :
- Antimicrobial Properties :
Efficacy Data
The following table summarizes the biological activity data for this compound:
| Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| Anticancer | U-937 | 1.5 | |
| Anticancer | CEM-13 | 0.75 | |
| Antibacterial | Staphylococcus aureus | 5.64 | |
| Antifungal | Candida albicans | 16.69 |
Case Study 1: Anticancer Activity
In a study published by MDPI, derivatives of oxadiazole were tested for their cytotoxic effects on various cancer cell lines. The compound demonstrated significant activity against MCF-7 cells with an IC50 value of 0.65 µM, indicating its potential as a chemotherapeutic agent. Flow cytometry assays confirmed that it induces apoptosis in a dose-dependent manner by upregulating p53 expression and activating caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of synthesized oxadiazole derivatives, including this compound. The compound showed promising results against various bacterial strains with MIC values indicating effective inhibition at relatively low concentrations .
Q & A
Q. What are the common synthetic routes for preparing 3-(3-chlorophenyl)-N-cyclopropyl-1,2,4-oxadiazol-5-amine?
The synthesis typically involves cyclocondensation reactions. For example, a substituted amidoxime intermediate can react with a chlorophenyl-substituted carboxylic acid derivative under thermal or catalytic conditions to form the oxadiazole ring. Variations in substituents (e.g., bromophenyl analogs in ) suggest the use of halogenated precursors, followed by nucleophilic substitution or coupling reactions to introduce the cyclopropylamine group. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products like regioisomers .
Q. How can the purity and structural identity of this compound be validated?
Analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and cyclopropane geometry.
- X-ray crystallography for unambiguous structural determination (e.g., using SHELX software for refinement, as noted in ).
- HPLC with UV/Vis detection to assess purity (>95% is standard for research-grade compounds).
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in crystallographic data during structural refinement?
Discrepancies in crystallographic data (e.g., thermal parameters, occupancy issues) can arise from disorder in the cyclopropyl group or chlorophenyl ring. Strategies include:
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
SAR frameworks should focus on:
- Core modifications : Replacing the chlorophenyl group with other halogens (e.g., bromo in ) or electron-withdrawing groups to modulate electronic effects.
- Side-chain variations : Testing alternative amines (e.g., morpholine in ) to assess steric and hydrogen-bonding impacts.
- Biological assays : Use standardized protocols like DPPH radical scavenging (for antioxidants, ) or MTT assays (for cytotoxicity) with appropriate positive controls (e.g., doxorubicin for anticancer activity).
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Molecular docking : To evaluate binding affinity to target proteins (e.g., kinases or oxidoreductases).
- ADMET prediction tools : SwissADME or ADMETlab to estimate solubility, permeability, and cytochrome P450 interactions.
- DFT calculations : To map electrostatic potential surfaces and identify reactive sites for metabolite prediction.
Methodological Considerations
Q. How can researchers address challenges in scaling up the synthesis for in vivo studies?
Key steps include:
- Optimizing catalyst loading (e.g., transition-metal catalysts for coupling reactions).
- Switching to flow chemistry for exothermic steps to improve reproducibility.
- Implementing green chemistry principles (e.g., solvent recycling) to reduce waste, as seen in industrial analogs ( ).
Q. What experimental controls are essential when evaluating this compound’s biological activity?
- Negative controls : Vehicle-only treatments (e.g., DMSO).
- Positive controls : Established drugs with known mechanisms (e.g., ascorbic acid in antioxidant assays, ).
- Dose-response curves : To calculate IC₅₀/EC₅₀ values and ensure reproducibility across replicates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
